molecular formula C19H23N3O3 B2499608 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396811-02-1

2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B2499608
CAS No.: 1396811-02-1
M. Wt: 341.411
InChI Key: SPGNCEUYXUQYAS-UHFFFAOYSA-N
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Description

2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a complex organic compound that features an imidazole ring, a benzoyl group, and a spirocyclic structure. The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Mechanism of Action

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Targets of Action

The primary targets of imidazole compounds can vary widely depending on the specific compound and its structure. Some imidazole compounds target enzymes or receptors, while others may interact with DNA or other cellular components .

Mode of Action

The mode of action of imidazole compounds also varies. Some may inhibit enzyme activity, others may block receptor signaling, and still others may interfere with DNA replication or transcription .

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole compounds inhibit the synthesis of certain proteins, while others may disrupt cellular signaling pathways .

Pharmacokinetics

The pharmacokinetics of imidazole compounds can also vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action

The molecular and cellular effects of imidazole compounds can include changes in gene expression, inhibition of cell growth, induction of cell death, and many others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of imidazole compounds. These factors can include pH, temperature, the presence of other compounds, and many others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane typically involves multiple steps. One common method starts with the condensation of 1H-imidazole and 4-chloromethylbenzoyl chloride to form an intermediate product. This intermediate is then reacted with 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane under specific conditions to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products:

Scientific Research Applications

2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane has several applications in scientific research:

Comparison with Similar Compounds

    1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains two imidazole rings and a benzene core.

    6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Features an imidazole ring and a pyrazole ring.

Uniqueness: 2-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is unique due to its spirocyclic structure, which imparts rigidity and influences its chemical and biological properties. This makes it distinct from other imidazole-containing compounds that may lack this structural feature .

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-18(2)24-12-19(13-25-18)10-22(11-19)17(23)16-5-3-15(4-6-16)9-21-8-7-20-14-21/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGNCEUYXUQYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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